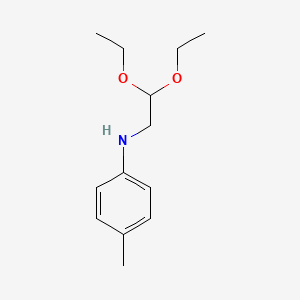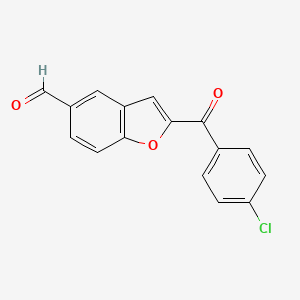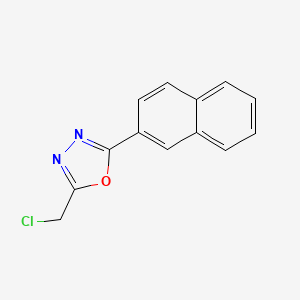![molecular formula C10H9N3O B1620607 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone CAS No. 25700-04-3](/img/structure/B1620607.png)
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone
Übersicht
Beschreibung
“1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone” is a chemical compound with a molecular formula of CHNO . It is related to the 1,2,4-triazole class of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized .Molecular Structure Analysis
In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4) degrees . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, the successful incorporation of a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn(ii)/Cu(ii) based coordination frameworks has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .
Strigolactone Biosynthesis Inhibitors
Novel 1H-1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors . These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp . A potential SL biosynthesis inhibitor with promising activity in increasing shoot branching and elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) has been discovered .
Analgesic Applications
1,2,4-triazole compounds have been used as core molecules for the design and synthesis of many medicinal compounds, including analgesics . They possess a broad spectrum of therapeutically interesting drug candidates .
Antiseptic Applications
1,2,4-triazole compounds have also been used in the synthesis of antiseptic agents . They have shown a wide range of therapeutic applications .
Antimicrobial Applications
Some 1,2,4-triazole derivatives have shown good antimicrobial activities . For instance, compounds 13 and 14, which include a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, have shown good antimicrobial activities against test microorganisms .
Antioxidant Applications
1,2,4-triazole compounds have been used in the synthesis of antioxidant agents . They have shown a wide range of therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar 1,2,4-triazole hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Some 1,2,4-triazole hybrids have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of novel derivatives with improved biological activities . Further investigations could also focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Eigenschaften
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFALYRBPWXTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368933 | |
| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25700-04-3 | |
| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

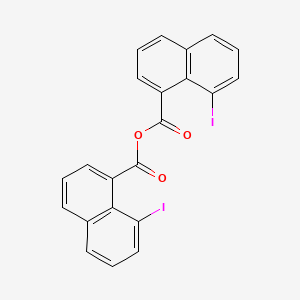


![5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B1620528.png)

![3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid](/img/structure/B1620532.png)
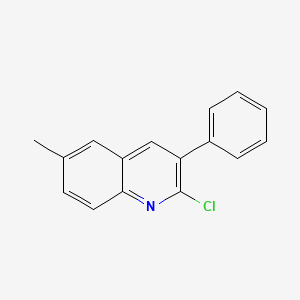
![Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate](/img/structure/B1620534.png)
![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)

